molecular formula C9H11NO4 B1664633 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid CAS No. 57078-99-6

5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid

Cat. No.: B1664633
CAS No.: 57078-99-6
M. Wt: 197.19 g/mol
InChI Key: ACVAAFHNDGTZLL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

5-Maleimidovaleric acid, also known as 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid, is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The primary target of this compound is the ADC cytotoxin which is attached to an antibody .

Mode of Action

The compound acts as a cleavable linker in the formation of ADCs . It connects the antibody to the ADC cytotoxin . The cleavable nature of the linker allows for the release of the cytotoxin once the ADC has bound to its target.

Biochemical Pathways

The exact biochemical pathways affected by 5-Maleimidovaleric acid are dependent on the specific cytotoxin used in the ADC. The cleavable linker is then broken down, releasing the cytotoxin within the cell and leading to cell death .

Result of Action

The primary result of the action of 5-Maleimidovaleric acid is the delivery of a cytotoxic drug to a specific target cell, leading to cell death . By acting as a cleavable linker, it allows for the selective release of the cytotoxin within the target cell, minimizing damage to healthy cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid typically involves the reaction of maleic anhydride with an appropriate amine. For example, the reaction of 4-aminobenzenesulfonamide with maleic anhydride can yield a maleimide derivative . The reaction conditions often include the use of solvents like DMF and temperatures around 25°C .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

Properties

IUPAC Name

5-(2,5-dioxopyrrol-1-yl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c11-7-4-5-8(12)10(7)6-2-1-3-9(13)14/h4-5H,1-3,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVAAFHNDGTZLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70632236
Record name 5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70632236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57078-99-6
Record name 2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-pentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57078-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70632236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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